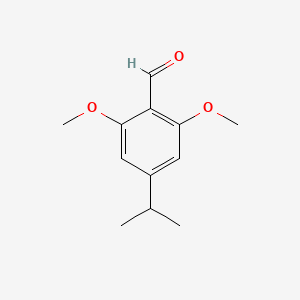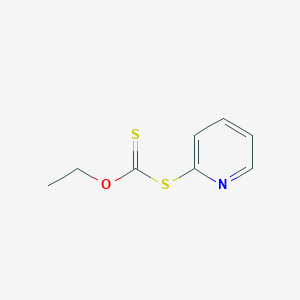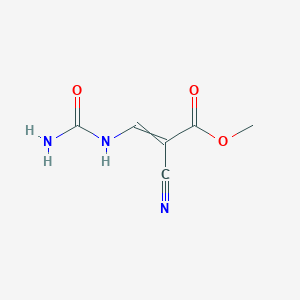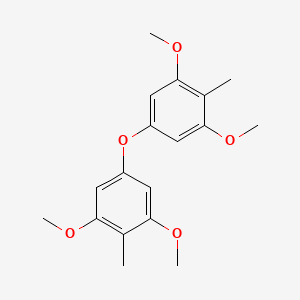![molecular formula C10H13N3O B14404496 (NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine is a compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This particular compound features a pyridin-2-ylmethylimino group, which is derived from pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions generally include:
Reactants: Butan-2-one and hydroxylamine
Solvent: Often an aqueous or alcoholic medium
Temperature: Mild to moderate temperatures (room temperature to slightly elevated)
Catalysts: Sometimes acid catalysts are used to facilitate the reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted oximes or other derivatives
Scientific Research Applications
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions. The pyridin-2-ylmethylimino group can engage in π-π stacking interactions and coordinate with transition metals, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Butan-2-one oxime: A simpler oxime derived from butan-2-one.
Pyridin-2-ylmethanamine: A related compound with a similar pyridine-derived structure.
Uniqueness
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine is unique due to the combination of the oxime and pyridin-2-ylmethylimino groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler oximes or pyridine derivatives.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13N3O/c1-8(9(2)13-14)12-7-10-5-3-4-6-11-10/h3-6,14H,7H2,1-2H3/b12-8?,13-9+ |
InChI Key |
PXTGQKIWRFRRHP-NOQIBXEPSA-N |
Isomeric SMILES |
CC(=NCC1=CC=CC=N1)/C(=N/O)/C |
Canonical SMILES |
CC(=NCC1=CC=CC=N1)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)




![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)

![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)



